molecular formula C14H19NO B7570807 1-(2-Benzylpyrrolidin-1-yl)propan-1-one

1-(2-Benzylpyrrolidin-1-yl)propan-1-one

Cat. No.: B7570807
M. Wt: 217.31 g/mol
InChI Key: AWLUPQBTHTZBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Benzylpyrrolidin-1-yl)propan-1-one, also known as α-Pyrrolidinopropiophenone (α-PPP) or alpha-PPP, is a synthetic stimulant drug that belongs to the cathinone class. It is structurally similar to other drugs such as MDPV and α-PVP, and is known to have stimulant effects on the central nervous system.

Mechanism of Action

The exact mechanism of action of α-PPP is not well understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, energy levels, and motivation. By increasing their levels, α-PPP produces a stimulant effect on the central nervous system.
Biochemical and Physiological Effects:
The use of α-PPP has been associated with various biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause insomnia, anxiety, and agitation. Long-term use of α-PPP has been associated with addiction, psychosis, and other mental health disorders.

Advantages and Limitations for Lab Experiments

One advantage of using α-PPP in lab experiments is its ability to produce a consistent and predictable stimulant effect on the central nervous system. This makes it useful for studying the effects of stimulant drugs on the brain. However, one limitation is its potential for abuse and addiction, which can make it difficult to use in certain research settings.

Future Directions

There are several future directions for research on α-PPP. One area of interest is its potential use as a treatment for depression and other mental health disorders. Another area of interest is its potential for abuse and addiction, and how it can be prevented. Additionally, more research is needed to understand the exact mechanism of action of α-PPP and how it affects the brain and body.

Synthesis Methods

The synthesis of α-PPP involves the reaction between propanone and benzylcyanide in the presence of ammonium acetate and palladium on carbon. The resulting product is then reduced with hydrogen gas to obtain α-PPP. This method of synthesis is commonly used in research laboratories for the production of α-PPP.

Scientific Research Applications

α-PPP has been used in scientific research for various purposes. It has been studied for its potential use as a treatment for depression, anxiety, and other mental health disorders. It has also been used in studies on the effects of stimulant drugs on the central nervous system and their potential for abuse.

Properties

IUPAC Name

1-(2-benzylpyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-14(16)15-10-6-9-13(15)11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLUPQBTHTZBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.